molecular formula C12H15NO2 B7973644 (3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone

(3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B7973644
M. Wt: 205.25 g/mol
InChI Key: WLXNXLTUZFNHMI-UHFFFAOYSA-N
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Description

(3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a hydroxy group at the third position and a methyl group at the second position on the phenyl ring, along with a pyrrolidin-1-yl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-hydroxy-2-methylbenzoic acid with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in a solvent such as N,N-dimethylformamide at elevated temperatures (around 40°C) for several hours until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The hydroxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of 3-oxo-2-methylphenyl(pyrrolidin-1-yl)methanone.

    Reduction: Formation of (3-hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains an additional methoxy group on the phenyl ring.

Uniqueness

(3-Hydroxy-2-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(3-hydroxy-2-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-10(5-4-6-11(9)14)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXNXLTUZFNHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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